4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine
CAS No.: 899368-48-0
Cat. No.: VC6127193
Molecular Formula: C13H16N2O6
Molecular Weight: 296.279
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899368-48-0 |
|---|---|
| Molecular Formula | C13H16N2O6 |
| Molecular Weight | 296.279 |
| IUPAC Name | 2-(2-methoxy-4-nitrophenoxy)-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3 |
| Standard InChI Key | FLHXVCYCNKWSAX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine features a morpholine ring (C₄H₉NO) linked via an acetyl group to a 2-methoxy-4-nitrophenoxy moiety. The nitro group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity and stability . X-ray crystallography of analogous morpholine derivatives reveals chair conformations in the morpholine ring, as seen in structurally related compounds .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 296.28 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 529.1 ± 50.0 °C (760 mmHg) | |
| Flash Point | 273.8 ± 30.1 °C | |
| Solubility | Limited in polar solvents |
The compound’s low vapor pressure (0.0 ± 1.4 mmHg at 25°C) suggests minimal volatilization risk under standard conditions . Its nitro group contributes to a planar geometry, enhancing π-π stacking interactions in solid-state configurations .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine involves sequential functionalization:
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Acetylation of Morpholine: Morpholine reacts with 2-methoxy-4-nitrophenoxyacetyl chloride in anhydrous benzene, forming the acetylated intermediate .
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Nitro Group Introduction: Electrophilic nitration of the phenoxy group using nitric acid-sulfuric acid mixtures achieves regioselective para substitution .
A modified procedure from related morpholine syntheses employs hydrogen chloride gas and triethylamine as catalysts, yielding >90% purity after recrystallization .
Optimization Challenges
Side reactions, such as over-nitration or acetyl group hydrolysis, necessitate controlled reaction temperatures (318–328 K) and inert atmospheres . Chromatographic purification is often required to isolate the target compound from byproducts like 4-nitrophenol .
Applications in Research and Industry
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing kinase inhibitors and antibacterial agents. Its nitro group facilitates reduction to amine derivatives, which are pivotal in constructing heterocyclic scaffolds . For instance, analogous morpholine derivatives have been used in asymmetric hydroboration reactions to produce enantiomerically pure amines .
Material Science
The nitro moiety’s electron-deficient nature enables participation in Diels-Alder reactions, forming polymerizable adducts for conductive materials . Comparative studies with 4-[(E)-2-nitroethenyl]morpholine (CAS 101419-83-4) highlight enhanced thermal stability due to the acetyl group’s steric bulk .
Comparative Analysis with Related Compounds
4-[(E)-2-Nitroethenyl]morpholine
With a nitroethenyl group, this analog (CAS 101419-83-4) demonstrates superior reactivity in Michael addition reactions but lower thermal stability (decomposition at 150°C vs. 273°C for the target compound) .
Future Directions
Advances in continuous-flow synthesis could enhance the scalability of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine production . Computational modeling of its electron density profiles may reveal new applications in photodynamic therapy or catalysis.
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